

Structural Activity Relationship of SCH 563705 Analog: A Technical Overview

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Compound of Interest

Compound Name: (Rac)-SCH 563705

Cat. No.: B11930979

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Introduction

SCH 563705 has been identified as a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, activated by chemokines such as Interleukin-8 (IL-8), play a crucial role in the inflammatory cascade, primarily by mediating the recruitment and activation of neutrophils. Consequently, antagonism of CXCR1 and CXCR2 presents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides a technical guide to the structural activity relationship (SAR) of SCH 563705 and its analogs, based on publicly available information.

While a comprehensive SAR study detailing a wide range of analogs and their corresponding biological activities is understood to have been conducted, public access to the full dataset from the primary research publication, "C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists," is limited. Therefore, this guide summarizes the known activity of the parent compound, SCH 563705, and outlines the general experimental methodologies for evaluating such compounds.

Core Compound Activity: SCH 563705

SCH 563705, also referred to as compound 16 in seminal literature, is a cyclobutenedione derivative featuring a C(4)-alkyl substituted furanyl moiety. Its high affinity and potent antagonism for both CXCR1 and CXCR2 receptors are central to its therapeutic potential.



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Experimental Protocols

The evaluation of SCH 563705 and its analogs typically involves a series of in vitro assays to determine their binding affinity and functional antagonism at the CXCR1 and CXCR2 receptors. The following are detailed methodologies for key experiments commonly cited in the field.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to CXCR1 or CXCR2 receptors.

Materials:

- HEK293 cells stably expressing human CXCR1 or CXCR2 receptors.
- [125 I]-IL-8 (radioligand).

- Test compounds (e.g., SCH 563705 analogs).
- Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
- Wash buffer (Binding buffer with 500 mM NaCl).
- Scintillation fluid.
- Glass fiber filters.

Procedure:

- Membrane Preparation:
 1. Culture HEK293 cells expressing the target receptor to confluency.
 2. Harvest cells and homogenize in ice-cold lysis buffer.
 3. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 4. Centrifuge the supernatant at high speed to pellet the cell membranes.
 5. Resuspend the membrane pellet in binding buffer and determine protein concentration.
- Binding Reaction:
 1. In a 96-well plate, add a fixed concentration of cell membranes.
 2. Add a fixed concentration of [¹²⁵I]-IL-8 (typically at its K_d value).
 3. Add varying concentrations of the test compound.
 4. For non-specific binding control, add a high concentration of unlabeled IL-8.
 5. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Filtration and Detection:

1. Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
 2. Wash the filters multiple times with ice-cold wash buffer.
 3. Place the filters in scintillation vials with scintillation fluid.
 4. Measure the radioactivity using a scintillation counter.
- Data Analysis:
 1. Calculate the percentage of specific binding at each concentration of the test compound.
 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 3. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
 4. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as IL-8.

Objective: To assess the functional antagonism of test compounds on CXCR1/CXCR2-mediated neutrophil migration.

Materials:

- Freshly isolated human neutrophils from healthy donors.
- Chemoattractant (e.g., recombinant human IL-8 or GRO- α).
- Test compounds.
- Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

- Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 3-5 μm pore size).
- Cell staining and counting reagents.

Procedure:

- Neutrophil Isolation:
 1. Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 2. Perform red blood cell lysis.
 3. Resuspend the purified neutrophils in chemotaxis buffer and determine cell concentration.
- Chemotaxis Setup:
 1. Place the chemoattractant (IL-8 or GRO- α) in the lower chamber of the Boyden chamber.
 2. In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the test compound or vehicle control.
 3. Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a specified time (e.g., 60-120 minutes).
- Quantification of Migration:
 1. After incubation, remove the membrane.
 2. Scrape off the non-migrated cells from the top surface of the membrane.
 3. Fix and stain the migrated cells on the bottom surface of the membrane.
 4. Count the number of migrated cells in several high-power fields using a microscope.
- Data Analysis:

1. Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
2. Plot the percentage of inhibition against the logarithm of the test compound concentration.
3. Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CXCR1/CXCR2 signaling pathway and a general workflow for the screening of CXCR1/CXCR2 antagonists.



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CXCR1/CXCR2 Signaling Pathway



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Workflow for CXCR1/CXCR2 Antagonist Screening

Conclusion and Future Directions

SCH 563705 stands as a significant lead compound in the development of CXCR1/CXCR2 antagonists. The available data underscores its high potency. A comprehensive understanding of the structural activity relationships within the C(4)-alkyl substituted furanyl cyclobutenedione series is pivotal for the rational design of next-generation antagonists with improved efficacy, selectivity, and pharmacokinetic profiles.

Further research would benefit from access to detailed SAR data, which would enable computational modeling and a more nuanced understanding of the pharmacophore. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of novel CXCR1/CXCR2 antagonists, with the ultimate goal of developing effective therapeutics for a range of inflammatory conditions.

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